1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
説明
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-18-5-3-17(4-6-18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-25-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOGYGOPYYOGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS Number: 1798539-36-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 407.5 g/mol. The structure consists of an ethoxyphenyl group and a thiophen-pyridine moiety linked through a urea functional group, which is crucial for its biological activity.
Inhibition of Enzymatic Activity
Urea derivatives are often explored for their ability to inhibit specific enzymes. For example, related compounds have been studied as inhibitors of soluble epoxide hydrolase (sEH), showing inhibition values ranging from 16.2 to 50.2 nmol/L . This suggests that this compound may also exhibit similar inhibitory properties, potentially affecting inflammatory pathways.
Anti-inflammatory Effects
The compound's structure implies potential anti-inflammatory activity. Studies on related urea compounds have demonstrated their ability to inhibit p38 MAPK pathways, which are critical in inflammatory responses. For instance, some derivatives showed IC50 values as low as 13 nM against p38 MAPK . This indicates that the compound could be a candidate for further investigation in inflammatory diseases.
Case Studies
- Antibacterial Evaluation : A study assessed the antibacterial effects of various pyrazolyl ureas, revealing that modifications in the side chains significantly altered their potency against gram-positive and gram-negative bacteria . Although direct studies on the target compound are lacking, these insights can guide future research.
- Inflammation Model : In a model assessing the effects of urea derivatives on cytokine production, compounds demonstrated significant inhibition of TNFα production in LPS-stimulated cells, suggesting anti-inflammatory potential . This could be relevant for developing treatments for chronic inflammatory conditions.
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Urea Derivatives
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3)
- Key Features: Urea backbone with a 4-ethoxyphenyl group and a pyrrolidin-3-yl substituent linked to a 4-methoxyphenyl ring. The pyrrolidinone ring introduces a lactam group, enhancing hydrogen-bonding capacity compared to aromatic systems.
- Comparison :
- The absence of a pyridine-thiophene system reduces opportunities for π-stacking but increases conformational flexibility.
- The methoxy group may confer different electronic effects compared to the ethoxy group in the target compound.
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)
- Key Features :
- Chloro- and trifluoromethyl-substituted aryl group paired with a pyridinylmethylthio-phenyl moiety.
- The trifluoromethyl group enhances metabolic stability and electronegativity, while the methylthio linker may influence redox properties.
- Comparison :
- The chloro-trifluoromethyl group increases steric bulk and electron-withdrawing effects compared to the ethoxyphenyl group in the target compound.
- The pyridine ring substitution pattern (methoxy and methyl groups) differs significantly from the thiophene-pyridine hybrid.
- Biological Relevance : Such compounds are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .
Functional Analogues with Overlapping Pharmacophores
1-(4-Fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (Compound 2f)
- Key Features: Pyrazoline core with thiophen-3-yl and 4-fluorophenyl groups.
- Comparison :
- The thiophene ring is retained but integrated into a pyrazoline scaffold instead of a urea backbone.
- Demonstrates antileukemic activity (IC₅₀ < 5 μM in HL-60 and K562 cells) via caspase-3 activation, suggesting a mechanism involving apoptosis induction.
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Structural Flexibility vs. Target Specificity: The target compound’s thiophene-pyridine system may offer superior target engagement through π-stacking compared to pyrrolidinone or methylthio-containing analogs.
- Electron-Donating vs. Withdrawing Groups : Ethoxy and methoxy groups (electron-donating) may modulate solubility and binding kinetics differently than chloro-trifluoromethyl groups (electron-withdrawing).
- Mechanistic Overlap : Thiophene-containing compounds, regardless of core structure (urea or pyrazoline), show promise in oncology, suggesting a shared pharmacophoric element .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature and Solvent Selection : Elevated temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Catalyst Use : Triethylamine or palladium-based catalysts improve coupling reactions between intermediates (e.g., isocyanates and amines) .
- Purification : Chromatography or recrystallization ensures >95% purity, critical for downstream applications .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Increases reaction rate |
| Solvent | DMF/DMSO | Enhances solubility of intermediates |
| Catalyst | Triethylamine | Reduces side reactions |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm) and urea carbonyl signals (δ 155–160 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ~380–400 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the thiophene-pyridine-urea scaffold .
Q. What are the key physicochemical properties influencing its stability and solubility?
- Methodological Answer :
- LogP : Predicted ~3.5 (via computational tools) indicates moderate lipophilicity, suitable for cellular uptake .
- pH Stability : Degrades under strongly acidic/basic conditions (pH <2 or >10), necessitating neutral buffers for storage .
- Thermal Stability : Stable up to 150°C, verified via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm target engagement .
- Dose-Response Analysis : Ensure EC/IC values are consistent across replicates; outliers may indicate assay interference (e.g., solvent toxicity) .
- Structural Analog Comparison : Compare with analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to isolate structure-activity relationships (SAR) .
Q. What experimental strategies are effective for elucidating its mechanism of action (MoA)?
- Methodological Answer :
- Molecular Docking : Predict binding to kinase or GPCR targets using software like AutoDock .
- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- CRISPR-Cas9 Knockout : Validate target relevance by observing activity loss in gene-edited cell lines .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Improves yield and reduces reaction time for multi-step syntheses .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via Raman spectroscopy to optimize conditions .
Q. What computational tools are recommended for predicting its pharmacokinetic (PK) properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
- MD Simulations : GROMACS or AMBER simulate binding dynamics with plasma proteins (e.g., albumin) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in enzyme inhibition assays?
- Methodological Answer :
- Source Identification : Check for assay-specific variables (e.g., ATP concentration in kinase assays) .
- Redox Activity Testing : Rule out false positives via counter-screens (e.g., DTT quenching for thiol-reactive compounds) .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify consensus trends .
Key Research Gaps and Future Directions
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